molecular formula C15H21ClN2O2 B2477434 3-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide CAS No. 1421515-40-3

3-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

Cat. No. B2477434
CAS RN: 1421515-40-3
M. Wt: 296.8
InChI Key: VXNORNZWRONGKS-UHFFFAOYSA-N
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Description

“3-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a compound that belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Development of Serotonin Receptor Agonists : A study by Sonda et al. (2003) involved synthesizing benzamide derivatives, including compounds similar to 3-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, as serotonin 4 (5-HT4) receptor agonists for gastrointestinal motility. They found that certain derivatives exhibited favorable pharmacological profiles but had low oral bioavailability due to poor intestinal absorption rates (Sonda et al., 2003).

  • Inhibitors of Presynaptic Choline Transporter : Bollinger et al. (2015) synthesized 4-methoxy-3-(piperidin-4-yl) benzamides to explore structure-activity relationships (SAR) for novel inhibitors of the presynaptic choline transporter. This research aimed to understand better the molecular interactions involved in choline transport inhibition (Bollinger et al., 2015).

  • Gastrointestinal Motility Enhancement : Another study by Sonda et al. (2004) synthesized benzamide derivatives to investigate their effects on gastrointestinal motility. They reported that benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives accelerated gastric emptying and increased the frequency of defecation (Sonda et al., 2004).

Pharmacology and Therapeutics

  • Neuroleptic Activity Studies : Iwanami et al. (1981) conducted research on benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics. They evaluated their inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity (Iwanami et al., 1981).

  • Analgesic Effects of δ-Opioid Agonists : A study by Nozaki et al. (2012) investigated the analgesic effects of certain δ-opioid agonists in mice. They found that these agonists, structurally related to the subject compound, showed good analgesic and antidepressive effects, suggesting potential for chronic pain treatment (Nozaki et al., 2012).

Synthesis and Characterization

  • Synthesis and Bioactivity of Benzamide Complexes : Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their in vitro antibacterial activity. They found that copper complexes exhibited better activities than free ligands and standard antibiotics against certain bacteria (Khatiwora et al., 2013).

  • Antagonist Synthesis for CCR5 Receptor : Cheng De-ju (2014) synthesized novel non-peptide CCR5 antagonists from piperidin-4-one. These compounds exhibited certain bioactivities, indicating their potential as CCR5 receptor antagonists (Cheng De-ju, 2014).

properties

IUPAC Name

3-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNORNZWRONGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

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